molecular formula C6H9F2N B13555273 (1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane

(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B13555273
M. Wt: 133.14 g/mol
InChI Key: TWOADOJJSNEDES-NGQZWQHPSA-N
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Description

(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[310]hexane is a bicyclic compound featuring a difluoromethyl group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves difluoromethylation reactions. One common method is the transition-metal-catalyzed difluoromethylation, where difluoromethyl groups are introduced into organic substrates using metal catalysts . Another approach is the photochemical selective difluoromethylation of bicyclobutanes, which leverages green solvent-controlled reactions and renewable visible light as the reaction power .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced difluoromethylation reagents and optimized reaction conditions to achieve high yields and purity. The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition-metal catalysts, difluoromethylation reagents, and green solvents. Reaction conditions often involve ambient temperatures and biocompatible environments to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation reactions typically yield difluoromethylated derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

(1S,5R)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H9F2N/c7-6(8)5-3-1-9-2-4(3)5/h3-6,9H,1-2H2/t3-,4+,5?

InChI Key

TWOADOJJSNEDES-NGQZWQHPSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(F)F)CN1

Canonical SMILES

C1C2C(C2C(F)F)CN1

Origin of Product

United States

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